molecular formula C15H28N2 B15180859 N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine CAS No. 93859-10-0

N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine

Cat. No.: B15180859
CAS No.: 93859-10-0
M. Wt: 236.40 g/mol
InChI Key: YIVCBTFDBCYFIL-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two imine groups attached to a cyclohexane ring, which is substituted with a methyl group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine typically involves the condensation reaction between 4-methylcyclohexane-1,3-diamine and 1-methylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine groups. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine involves the use of large-scale reactors equipped with temperature and pressure control systems. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed under an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often carried out in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer activity.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine
  • N,N’-Bis(1-methylpropylidene)-1,4-butanediamine
  • N,N’-Bis(1-methylpropylidene)-1,2-ethanediamine

Uniqueness

N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine is unique due to the presence of the cyclohexane ring, which imparts rigidity to the molecule and affects its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds, which typically have linear or branched aliphatic chains.

Properties

CAS No.

93859-10-0

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

N-[3-(butan-2-ylideneamino)-4-methylcyclohexyl]butan-2-imine

InChI

InChI=1S/C15H28N2/c1-6-12(4)16-14-9-8-11(3)15(10-14)17-13(5)7-2/h11,14-15H,6-10H2,1-5H3

InChI Key

YIVCBTFDBCYFIL-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1CCC(C(C1)N=C(C)CC)C)C

Origin of Product

United States

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